An In-depth Technical Guide to the Basic Properties of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to the Basic Properties of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
Introduction
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its structural complexity, featuring a substituted indazole core, makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology applications.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development, influencing everything from reaction optimization and formulation to pharmacokinetic profiling.
This technical guide provides a comprehensive overview of the core basic properties of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from analogous structures and established chemical principles to offer expert insights into its predicted characteristics and the requisite experimental methodologies for their validation.
Molecular Structure and Physicochemical Properties
The foundational attributes of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFN₂O₂ | [1][2] |
| Molecular Weight | 214.58 g/mol | [1] |
| CAS Number | 885521-61-9 | [1][3] |
| Appearance | Predicted to be a solid | General knowledge |
| Storage | 2-8°C, under inert gas | [1] |
The structure of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid, presented in the diagram below, reveals the key functional groups that dictate its chemical behavior.
Caption: Chemical structure of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid.
Predicted Acidic and Basic Properties (pKa)
The molecule possesses both acidic and basic centers, making it amphoteric. The primary acidic site is the carboxylic acid group, while the pyrazole nitrogen atoms of the indazole ring are the basic centers.
-
Acidity of the Carboxylic Acid Group: A typical aromatic carboxylic acid, benzoic acid, has a pKa of approximately 4.2. The presence of electron-withdrawing groups on the aromatic ring generally increases acidity (lowers the pKa). In this molecule, the chloro and fluoro substituents, as well as the indazole ring itself, are electron-withdrawing. Therefore, the pKa of the carboxylic acid group is predicted to be lower than 4.2 , likely in the range of 3.0-3.8 .
-
Basicity of the Indazole Nitrogens: The parent indazole molecule has two basic nitrogen atoms. The pKa of the protonated indazole (indazolium cation) is about 1.04.[4] The electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups will decrease the electron density on the nitrogen atoms, making them less basic. Consequently, the pKa of the protonated form of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is expected to be less than 1.04 .
The ionization states of the molecule at different pH values are depicted in the diagram below.
Caption: Predicted ionization states of the molecule as a function of pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[5]
Objective: To determine the acid dissociation constants (pKa) of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid.
Materials:
-
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to a concentration of approximately 1 mM. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Initial pH Adjustment: Adjust the initial pH of the solution to ~1.8-2.0 with 0.1 M HCl to ensure the molecule is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Solubility Profile
The solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability.[6][7][8] The presence of both a polar carboxylic acid group and a relatively nonpolar halogenated aromatic system suggests that the solubility of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid will be pH-dependent.
-
Predicted Solubility: In acidic conditions (pH < pKa of the carboxylic acid), the molecule will be in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt. Therefore, its aqueous solubility is expected to be low at acidic pH and increase significantly at neutral and basic pH.
Experimental Protocols for Solubility Determination
1. Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery.[9]
Objective: To rapidly assess the kinetic solubility of the compound.
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add small aliquots of the DMSO stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubate the samples for a short period (e.g., 1-2 hours) with shaking.
-
Measure the amount of precipitate formed using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.[10]
2. Thermodynamic Solubility Assay
This method determines the equilibrium solubility, which is more relevant for formulation development.[3][11][12]
Objective: To determine the equilibrium solubility of the compound.
Procedure:
-
Add an excess of the solid compound to a series of aqueous buffers at different pH values.
-
Incubate the samples with agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.[12]
Caption: Experimental workflows for kinetic and thermodynamic solubility assays.
Stability
Indazole derivatives are generally stable compounds, which is a prerequisite for their use as pharmaceutical intermediates.[13][14][15][16] However, a formal stability assessment is crucial.
-
Predicted Stability: The molecule is expected to be stable under standard storage conditions (2-8°C, protected from light and moisture). Potential degradation pathways could involve decarboxylation at elevated temperatures or hydrolysis under extreme pH conditions, although the aromatic nature of the carboxylic acid suggests it is relatively robust.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To assess the chemical stability of the compound under various stress conditions.
Procedure:
-
Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating the parent compound from potential degradation products.
-
Forced Degradation Studies: Expose solutions of the compound to a range of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% hydrogen peroxide at room temperature.
-
Thermal: Elevated temperature in the solid state and in solution.
-
Photolytic: Exposure to UV light.
-
-
Analysis: Analyze the stressed samples at various time points by HPLC.
-
Evaluation: Quantify the remaining parent compound and identify any major degradation products. The method is considered stability-indicating if all degradation products are resolved from the parent peak.
Spectroscopic Characterization
The structure of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents. The NH proton of the indazole ring will also be observable.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), as well as for the carbon atoms of the indazole ring. The carbons attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and potentially coupling.[17][18][19][20]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:
-
A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹.[21][22]
-
A strong C=O stretching band for the carbonyl group, expected around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[23]
-
C-O stretching and O-H bending vibrations for the carboxylic acid.[21]
-
Absorptions corresponding to the aromatic C-H and C=C bonds of the indazole ring.
-
C-Cl and C-F stretching vibrations.
-
Conclusion
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is a key building block in modern medicinal chemistry. This guide has provided a detailed projection of its fundamental basic properties, including its amphoteric nature with distinct acidic and basic pKa values, its pH-dependent solubility, and its expected stability. The outlined experimental protocols provide a clear roadmap for the empirical determination of these crucial parameters. A thorough understanding of these properties is essential for researchers and drug development professionals to fully leverage the potential of this versatile molecule in the creation of novel therapeutics.
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